![molecular formula C15H15FN2O4S B2819199 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-31-9](/img/structure/B2819199.png)
2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical compound with the CAS number 338396-31-9 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for a similar compound, 4-[(2-fluoroanilino)carbonyl]phenylboronic acid, is 1S/C13H11BFNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H, (H,16,17) . This might give some insight into the structure of “2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate”.Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of “2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” are not specified in the sources I found .Applications De Recherche Scientifique
Synthesis and Structural Properties
Research has shown interest in synthesizing compounds with structural similarities to 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, focusing on understanding their structural and vibrational properties. For instance, the synthesis and characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrated the intricate structural details these compounds can exhibit, including their conformational properties analyzed through X-ray diffraction and vibrational spectroscopy techniques. These insights can be pivotal for designing compounds with desired physical and chemical properties for various applications (Saeed et al., 2011).
Fluorescent Molecular Probes
The development of new fluorescent solvatochromic dyes, through the synthesis of compounds that include a dimethylamino group and a sulfonyl group, reveals the potential of using structurally related compounds in creating sensitive fluorescent molecular probes. These probes are invaluable in studying biological events and processes, owing to their strong solvent-dependent fluorescence, which is correlated with solvent polarity parameters. This research opens avenues for utilizing similar compounds in the development of ultrasensitive probes for biological imaging and diagnostics (Diwu et al., 1997).
Medicinal Chemistry Synthons
Another application is found in medicinal chemistry, where 4-fluoropyrrolidine derivatives are synthesized for their utility as synthons in developing dipeptidyl peptidase IV inhibitors. The methodology involving stereospecific double fluorination to prepare N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, and their subsequent conversion to various useful intermediates, showcases the versatility of such compounds in synthesizing medicinally relevant molecules (Singh & Umemoto, 2011).
Electrophilic Fluorocyclization
The study of fluorocyclization of alkenols in ionic liquids to form fluorinated cyclic ethers demonstrates a novel chemical transformation that can be applied in the synthesis of complex fluorinated molecules. This reaction, showing preference for the trans-diastereomeric products in ionic liquids, highlights the role of the reaction medium in influencing stereochemical outcomes. Such research is critical for the development of new synthetic strategies in organofluorine chemistry (Lourie et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
[2-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-18(2)23(20,21)22-14-6-4-3-5-13(14)15(19)17-12-9-7-11(16)8-10-12/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUHJVNQNVAJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


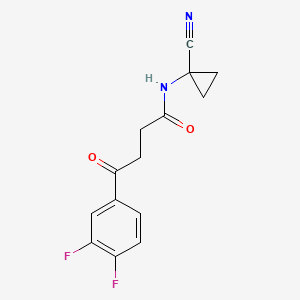

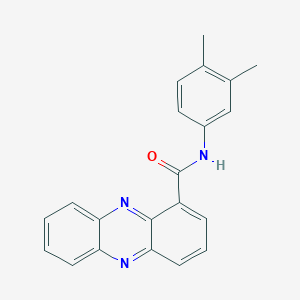
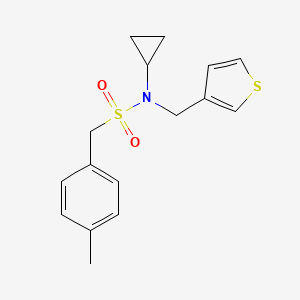
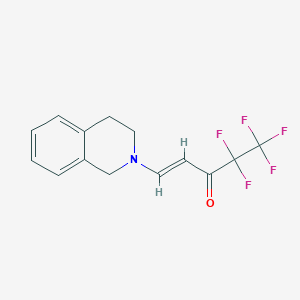
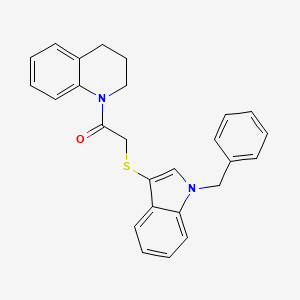
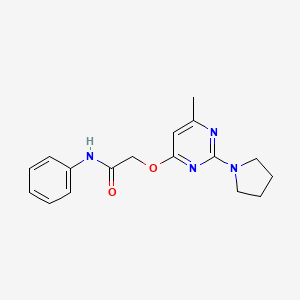
![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)

![3,8-bis(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819134.png)
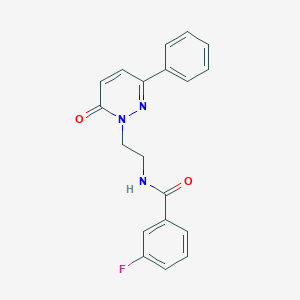
![3-[(2-chlorobenzyl)amino]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2819138.png)
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819139.png)